1-Fluorosulfonyloxy-3-sulfamoylbenzene
Description
1-Fluorosulfonyloxy-3-sulfamoylbenzene is a specialized aromatic compound featuring two distinct functional groups: a fluorosulfonyloxy (-SO2F) group at position 1 and a sulfamoyl (-SO2NH2) group at position 2. Its molecular formula is C6H5FNO5S2, with a molecular weight of 258.23 g/mol. The compound’s structure combines electrophilic (fluorosulfonyloxy) and nucleophilic (sulfamoyl) moieties, making it reactive and versatile in synthetic chemistry, particularly in sulfonylation reactions and pharmaceutical intermediate synthesis.
Properties
IUPAC Name |
1-fluorosulfonyloxy-3-sulfamoylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO5S2/c7-15(11,12)13-5-2-1-3-6(4-5)14(8,9)10/h1-4H,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJLJZUIPGWZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluorosulfonyloxy-3-sulfamoylbenzene can be synthesized through direct fluorosulfonylation using fluorosulfonyl radicals. This method is considered concise and efficient for producing sulfonyl fluorides . The generation of fluorosulfonyl radicals can be achieved from different precursors, such as sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF . The reaction typically involves the use of a suitable solvent and controlled reaction conditions to ensure the stability of the radicals and the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing advanced equipment to handle the reactive intermediates and ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluorosulfonyloxy-3-sulfamoylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Addition Reactions: The sulfamoyl group can engage in addition reactions with electrophiles, forming new bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and electrophiles like alkyl halides for addition reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various sulfonyl and sulfamoyl derivatives, which can be further utilized in organic synthesis and other applications.
Scientific Research Applications
1-Fluorosulfonyloxy-3-sulfamoylbenzene has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with sulfonyl and sulfamoyl functionalities.
Biology: The compound can be used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-fluorosulfonyloxy-3-sulfamoylbenzene involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Moieties
SC-558 and Derivatives (1a–1f) SC-558, a known cyclooxygenase-2 (COX-2) inhibitor, shares a benzene-sulfonamide backbone with 1-fluorosulfonyloxy-3-sulfamoylbenzene. Derivatives 1a–1f (Fig. 1 in ) feature substituents (X = H, CH3, OCH3, Br, Cl, (C=O)OCH2CH3) at the 3-position, altering physicochemical properties:
- Electron-withdrawing groups (Cl, Br) enhance thermal stability and electrophilicity.
- Electron-donating groups (OCH3, CH3) increase solubility in polar solvents but reduce reactivity .
| Compound | Substituent (X) | Molecular Formula | Key Properties |
|---|---|---|---|
| SC-558 (1a) | H | C16H14N2O3S | COX-2 inhibition, moderate lipophilicity |
| 1b | CH3 | C17H16N2O3S | Increased solubility, reduced potency |
| 1e | Cl | C16H13ClN2O3S | High reactivity, thermal stability |
Fluorinated Benzene Derivatives
1-Fluoro-3-Methoxy-2-methylbenzene ()
- Formula : C8H9FO
- Molecular weight : 156.16 g/mol
- Key differences : Lacks sulfonamide/sulfonyl groups. The methoxy (-OCH3) and methyl (-CH3) groups enhance lipophilicity, making it less reactive but more suitable for hydrophobic environments .
1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene ()
Research Findings and Implications
- Synthetic Utility : The fluorosulfonyloxy group in this compound enables efficient sulfonylation of nucleophiles (e.g., amines, alcohols), outperforming SC-558 derivatives in reaction yields under mild conditions .
- Stability Challenges : Unlike thioether-containing analogs (), sulfonyl groups in the target compound resist oxidation but may hydrolyze in aqueous basic conditions.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-fluorosulfonyloxy-3-sulfamoylbenzene, and how do variations in catalysts or solvents affect yield?
- Methodology : Synthesis typically involves sulfonation and fluorination steps. For example, analogous compounds like 1-fluoro-3-(methylsulfonyl)benzene are synthesized via nucleophilic substitution using dimethyl sulfoxide (DMSO) and a base (e.g., K₂CO₃) under reflux conditions . Adjusting solvent polarity (e.g., DMF vs. THF) or catalyst type (e.g., Lewis acids like AlCl₃) can alter reaction kinetics and product purity. Optimization requires iterative testing with controlled variables (temperature, time) and characterization via HPLC or GC-MS to quantify yields.
Q. How can spectroscopic techniques (NMR, IR) differentiate between structural isomers or impurities in this compound?
- Methodology :
- ¹⁹F NMR : Fluorine chemical shifts are highly sensitive to electronic environments. For example, a fluorine atom para to a sulfamoyl group will exhibit distinct shifts compared to ortho or meta positions .
- IR Spectroscopy : Sulfamoyl (-SO₂NH₂) and fluorosulfonyl (-SO₂F) groups show characteristic stretching bands: ~1350 cm⁻¹ (S=O asymmetric) and ~1150 cm⁻¹ (S=O symmetric). Contamination by sulfonic acid derivatives can be identified via O-H stretches (~2500–3500 cm⁻¹) .
Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, humidity)?
- Methodology : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) can assess degradation pathways. Monitor via:
- HPLC-MS : Detect hydrolytic degradation products (e.g., sulfonic acids or des-fluoro analogs).
- Karl Fischer Titration : Quantify moisture uptake, which may catalyze hydrolysis of the sulfamoyl group .
Advanced Research Questions
Q. How do electronic effects of the sulfamoyl and fluorosulfonyl groups influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Compare electron-withdrawing effects (Hammett σ values) of -SO₂NH₂ and -SO₂F groups. These groups polarize the benzene ring, directing electrophilic substitution to specific positions .
- Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids. Track regioselectivity via X-ray crystallography or NOESY NMR to confirm coupling sites .
Q. What strategies resolve contradictions in reported biological activity data for sulfamoyl/fluorosulfonyl benzene derivatives?
- Methodology :
- Meta-Analysis : Compare datasets from PubChem, EPA DSSTox, and peer-reviewed studies. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration) .
- Dose-Response Reproducibility : Replicate studies under standardized protocols (e.g., OECD guidelines) with positive/negative controls to isolate compound-specific effects .
Q. Can computational models predict the metabolic pathways of this compound in mammalian systems?
- Methodology :
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., hydrolysis, glucuronidation). Validate predictions with in vitro hepatocyte assays .
- Isotope Labeling : Synthesize ¹⁸O-labeled analogs to trace sulfamoyl group cleavage via LC-HRMS .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of fluorosulfonyl-sulfamoyl benzene derivatives?
- Methodology :
- Comparative Assay Design : Test compounds across multiple cell lines (e.g., HEK293 vs. HepG2) using identical viability assays (MTT vs. resazurin).
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibitors to identify off-target effects (e.g., inhibition of carbonic anhydrase by sulfamoyl groups) .
Q. Why do solubility studies of this compound show variability across published datasets?
- Methodology :
- Standardized Solubility Protocols : Adopt shake-flask or HPLC-UV methods with controlled pH and ionic strength.
- Crystallinity Assessment : Use DSC or PXRD to confirm polymorphic forms, which dramatically affect solubility .
Tables of Key Data
| Property | Reported Values | Source |
|---|---|---|
| Melting Point | 95–96°C (lit.) | PubChem |
| logP (Predicted) | 1.2–1.8 | SwissADME |
| Hydrolytic Half-Life (pH 7) | 48–72 hours | EPA DSSTox |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
